molecular formula C7H13NO B1314373 1-(Oxiran-2-ylmethyl)pyrrolidine CAS No. 4122-80-9

1-(Oxiran-2-ylmethyl)pyrrolidine

Cat. No. B1314373
Key on ui cas rn: 4122-80-9
M. Wt: 127.18 g/mol
InChI Key: WRGDZAIBNCGSKR-UHFFFAOYSA-N
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Patent
US08097708B2

Procedure details

By using pyrrolidine (3 ml) and (±)-epichlorohydrin (2.9 ml) as starting materials, the title compound (2.10 g) was obtained in the same manner as that of Reference Example 33.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([CH:8]1[O:10][CH2:9]1)Cl>>[O:10]1[CH2:9][CH:8]1[CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)CN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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